2'-Bromo-3'-fluoro-5'-hydroxyphenacyl bromide
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Overview
Description
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide is an organofluorine compound with the molecular formula C8H5Br2FO2 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination of 3’-fluoro-5’-hydroxyacetophenone. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide in an organic solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction parameters are carefully controlled to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 2’-Bromo-3’-fluoro-5’-hydroxybenzophenone.
Reduction: Formation of 2’-Bromo-3’-fluoro-5’-hydroxyphenethyl alcohol.
Scientific Research Applications
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide involves its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
- 2-Bromo-4’-hydroxyacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-2’,4’-dihydroxyacetophenone
Uniqueness
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the aromatic ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H5Br2FO2 |
---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-3-fluoro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)5-1-4(12)2-6(11)8(5)10/h1-2,12H,3H2 |
InChI Key |
BLECACVAGHUMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Br)F)O |
Origin of Product |
United States |
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